REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[OH:6][NH3+:7].O[NH3+].[CH3:10][C:11](C)=[O:12].[OH-:14].[Na+].Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19].[C:22]1(C)[CH:27]=CC=C[CH:23]=1>O>[C:22](=[N:7][O:6][CH2:10][C:11]([O:12][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[O:14])([CH3:27])[CH3:23] |f:0.1.2,4.5|
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Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Na chloroacetate
|
Quantity
|
466 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
433 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
328 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
460 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
980 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for about 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are simultaneously added dropwise at pH 4.5 to 5.0
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the phases are separated at from 30° to 40° C
|
Type
|
EXTRACTION
|
Details
|
The water phase is extracted twice
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Type
|
STIRRING
|
Details
|
by shaking with 460 ml of toluene
|
Type
|
CUSTOM
|
Details
|
250 g of water are simultaneously removed
|
Type
|
DISTILLATION
|
Details
|
Toluene is then distilled off at the same temperature and 2,000 ml of DMF
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirring of the mixture
|
Type
|
WAIT
|
Details
|
is continued at 55° C. for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
DMF is then distilled over at the same temperature and under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
|
Details
|
After a fractional distillation at 100° C./0.2 mm Hg, 531 g of final product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
This corresponds to a total yield over all stages of 65.3% of theory
|
Type
|
CUSTOM
|
Details
|
The product is obtained in a GC purity of 99.9%
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)=NOCC(=O)OCC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |